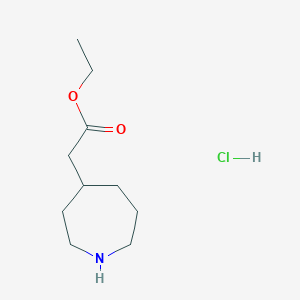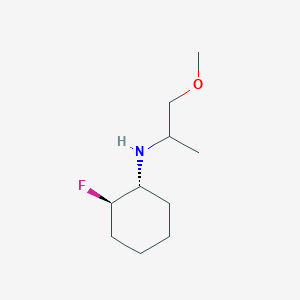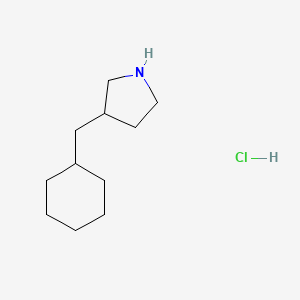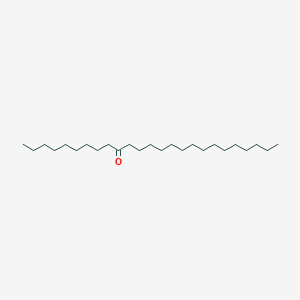![molecular formula C11H12ClN3S B1492471 2-Cloro-4-piperidin-1-iltieno[3,2-d]pirimidina CAS No. 16234-17-6](/img/structure/B1492471.png)
2-Cloro-4-piperidin-1-iltieno[3,2-d]pirimidina
Descripción general
Descripción
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C11H12ClN3S. It is a pyrimidine derivative, which is a class of compounds known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the piperidinyl group and the thieno group in the 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine molecule likely contributes to its unique chemical properties, although specific structural analyses of this compound are not provided in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine are not detailed in the available literature, pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with aryl halides .Aplicaciones Científicas De Investigación
Desarrollo de fármacos e investigación farmacológica
El compuesto “2-Cloro-4-piperidin-1-iltieno[3,2-d]pirimidina” puede utilizarse en la síntesis de nuevos agentes farmacológicos debido a sus porciones de piperidina y tienopirimidina. Los derivados de piperidina son conocidos por su amplia gama de actividades biológicas y a menudo se exploran para el desarrollo de fármacos .
Inhibición de la quinasa
Dada la similitud estructural con los derivados de pirimidina, este compuesto podría servir como precursor en la síntesis de inhibidores de quinasas. La pirimidina es una estructura central en muchos inhibidores de quinasas, que son cruciales en las terapias contra el cáncer dirigidas .
Agentes antiinflamatorios
Los andamios de tienopirimidina han mostrado potencial en el desarrollo de fármacos antiinflamatorios. Las sustituciones de cloro y piperidinilo en el núcleo de tienopirimidina podrían mejorar las propiedades antiinflamatorias de los compuestos resultantes .
Desarrollo de biosensores
Los compuestos con estructuras de pirimidina se han utilizado en la creación de colorantes fluorescentes para biosensores. La estructura específica de “this compound” podría explorarse para desarrollar nuevos biosensores con mayor sensibilidad y especificidad .
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including signal transduction, cell proliferation, and apoptosis .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . For instance, some thieno[3,2-d]pyrimidines have been found to inhibit enzymes, block receptors, or interfere with the function of proteins .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Pharmacokinetics
The lipophilicity of similar compounds often allows them to diffuse easily into cells . This property can significantly impact the bioavailability of the compound.
Result of Action
Thieno[3,2-d]pyrimidines are known to exert a variety of effects at the molecular and cellular levels, often leading to changes in cell proliferation, apoptosis, or immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Análisis Bioquímico
Cellular Effects
The effects of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to inhibit certain metabolic enzymes, thereby altering the levels of specific metabolites and affecting overall metabolic homeostasis .
Subcellular Localization
The subcellular localization of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
2-chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-11-13-8-4-7-16-9(8)10(14-11)15-5-2-1-3-6-15/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYYZXXPLSJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)

![2-[2-(Oxan-4-yl)ethyl]piperidine hydrochloride](/img/structure/B1492390.png)

![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)





![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)
